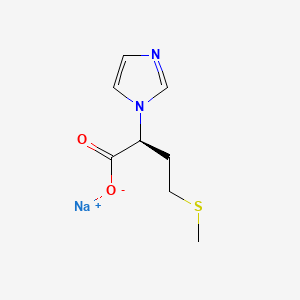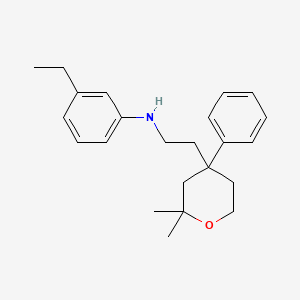
Icmt-IN-43
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Icmt-IN-43 is a potent inhibitor of isoprenylcysteine carboxylmethyltransferase (ICMT), an enzyme involved in the post-translational modification of proteins, including several small GTPases . This compound has shown significant potential in inhibiting the proliferation of certain cancer cells, making it a promising candidate for cancer research and therapy .
Vorbereitungsmethoden
The synthesis of Icmt-IN-43 involves the preparation of methylated tetrahydropyranyl derivatives. The synthetic route typically includes the use of various reagents and catalysts to achieve the desired chemical structure . The industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimization for large-scale production .
Analyse Chemischer Reaktionen
Icmt-IN-43 primarily acts as an inhibitor of ICMT and does not undergo extensive chemical reactions itself. it is involved in the inhibition of the carboxylmethylation process of ICMT substrates . The major products formed from these reactions are the non-methylated forms of the ICMT substrates .
Wissenschaftliche Forschungsanwendungen
It has shown promising results in inhibiting the proliferation of various cancer cell lines, including pancreatic and glioblastoma cells . Additionally, it has been explored for its role in regulating inflammatory responses in macrophages and other immune cells . The compound’s ability to modulate the Ras signaling pathway makes it a valuable tool in studying cancer biology and developing new therapeutic strategies .
Wirkmechanismus
Icmt-IN-43 exerts its effects by inhibiting the activity of isoprenylcysteine carboxylmethyltransferase. This inhibition prevents the carboxylmethylation of ICMT substrates, which include several oncogenic proteins such as Ras . By inhibiting ICMT, this compound disrupts the proper localization and function of these proteins, leading to reduced cell proliferation and increased apoptosis in cancer cells . The molecular targets and pathways involved include the Ras signaling pathway and its downstream effectors .
Vergleich Mit ähnlichen Verbindungen
Icmt-IN-43 is unique in its high potency as an ICMT inhibitor, with an inhibitory concentration (IC50) value of 0.04 μM . Similar compounds include cysmethynil, an indole-based ICMT inhibitor identified through high-throughput screening . Other compounds developed by researchers at various institutions have also shown potential as ICMT inhibitors, but this compound stands out due to its high efficacy and specificity .
Eigenschaften
Molekularformel |
C23H31NO |
|---|---|
Molekulargewicht |
337.5 g/mol |
IUPAC-Name |
N-[2-(2,2-dimethyl-4-phenyloxan-4-yl)ethyl]-3-ethylaniline |
InChI |
InChI=1S/C23H31NO/c1-4-19-9-8-12-21(17-19)24-15-13-23(20-10-6-5-7-11-20)14-16-25-22(2,3)18-23/h5-12,17,24H,4,13-16,18H2,1-3H3 |
InChI-Schlüssel |
OIVMKFNBMAPQDR-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC(=CC=C1)NCCC2(CCOC(C2)(C)C)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


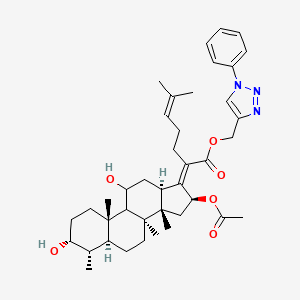
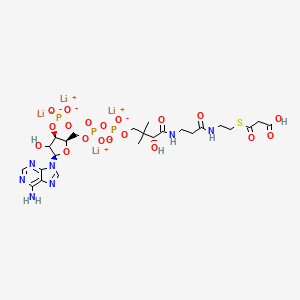
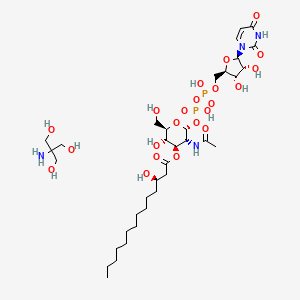
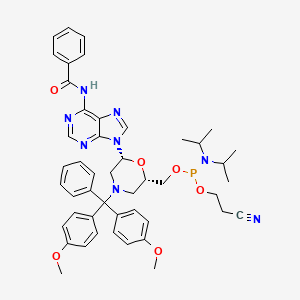
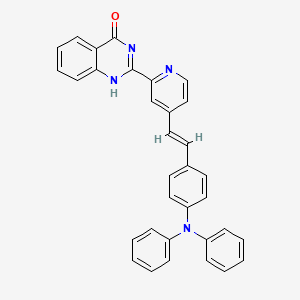

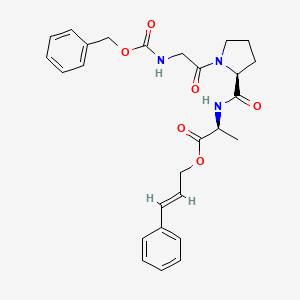
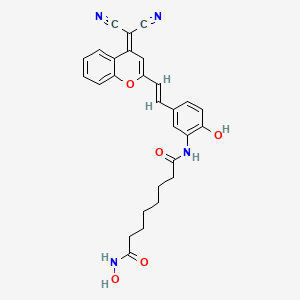
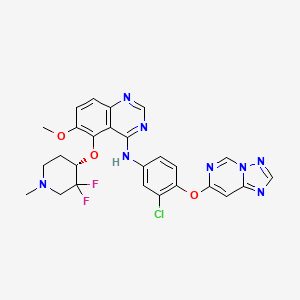
![(1R,4E,5'S,6S,6'R,7R,8S,10S,11S,12S,14S,15S,16R,18E,20E,22S,25S,27S,28S,29R)-7,9,11,12,13,14,15-heptahydroxy-10-[(2S,5R,6R)-5-hydroxy-6-methyloxan-2-yl]oxy-6'-[(3R)-3-hydroxypentan-2-yl]-22-(2-hydroxypropyl)-5',6,8,16,28,29-hexamethyl-14-propylspiro[2,26-dioxabicyclo[23.3.1]nonacosa-4,18,20-triene-27,2'-oxane]-3-one](/img/structure/B12379297.png)
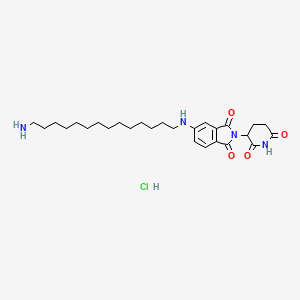
![[(2R,4S,5R)-5-(5-aminoimidazol-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B12379310.png)

